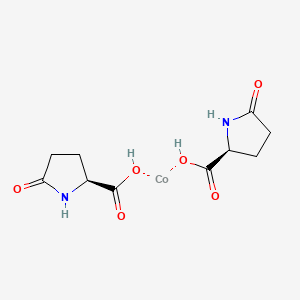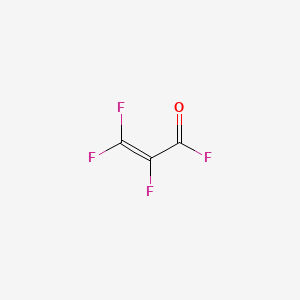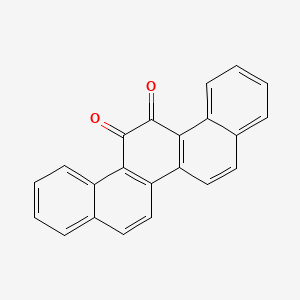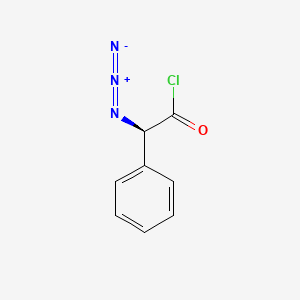![molecular formula C12H12FN3O B12642342 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol CAS No. 920512-03-4](/img/structure/B12642342.png)
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a fluoropyridinyl group, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group results in the formation of an amino group.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluoropyridine: This compound shares the fluoropyridinyl group but lacks the phenolic group, making it less versatile in certain reactions.
5-Fluoro-2-pyridinamine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
920512-03-4 |
|---|---|
Molekularformel |
C12H12FN3O |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
2-amino-5-[[(5-fluoropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12FN3O/c13-9-2-4-12(16-7-9)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,17H,6,14H2,(H,15,16) |
InChI-Schlüssel |
FNWRVLNAXOHPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)





![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)




